molecular formula C6H8O3S B14532812 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one CAS No. 62674-20-8

5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one

Cat. No.: B14532812
CAS No.: 62674-20-8
M. Wt: 160.19 g/mol
InChI Key: LGPOETXPCPQDBH-UHFFFAOYSA-N
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Description

5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with methoxy and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of furan derivatives, which are subjected to methylation and thiolation reactions to introduce the methoxy and methylsulfanyl groups, respectively. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyfuran-2(5H)-one: Lacks the methylsulfanyl group.

    4-(Methylsulfanyl)furan-2(5H)-one: Lacks the methoxy group.

    5-Methoxy-4-(methylsulfanyl)thiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness

5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one is unique due to the presence of both methoxy and methylsulfanyl groups on the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62674-20-8

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

2-methoxy-3-methylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3S/c1-8-6-4(10-2)3-5(7)9-6/h3,6H,1-2H3

InChI Key

LGPOETXPCPQDBH-UHFFFAOYSA-N

Canonical SMILES

COC1C(=CC(=O)O1)SC

Origin of Product

United States

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